6-azido-7H-purin-2-amine

Photochemistry Nitrene intermediates Photoaffinity labeling

6-Azido-7H-purin-2-amine (synonym: 2-amino-6-azidopurine; molecular formula C₅H₄N₈; MW 176.14 g/mol) is a heterobifunctional purine scaffold bearing an electron-rich 2-amino group and a photoreactive 6-azido substituent on the purine nucleus. It belongs to the C6-azidopurine family and serves as a versatile intermediate in nucleoside analog synthesis, bioorthogonal click chemistry, and photoaffinity probe construction.

Molecular Formula C5H4N8
Molecular Weight 176.14 g/mol
CAS No. 10494-88-9
Cat. No. B3045320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-azido-7H-purin-2-amine
CAS10494-88-9
Molecular FormulaC5H4N8
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)N)N=[N+]=[N-]
InChIInChI=1S/C5H4N8/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H3,6,8,9,10,11)
InChIKeyOCAODLAHPGXQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azido-7H-purin-2-amine (CAS 10494-88-9): Procurement-Relevant Identity and Class Position


6-Azido-7H-purin-2-amine (synonym: 2-amino-6-azidopurine; molecular formula C₅H₄N₈; MW 176.14 g/mol) is a heterobifunctional purine scaffold bearing an electron-rich 2-amino group and a photoreactive 6-azido substituent on the purine nucleus [1]. It belongs to the C6-azidopurine family and serves as a versatile intermediate in nucleoside analog synthesis, bioorthogonal click chemistry, and photoaffinity probe construction [2]. Unlike simple 6-azidopurine, the 2-amino group fundamentally alters the compound's photochemical fate, tautomeric equilibrium, and enzymatic recognition—features that directly impact its utility in medicinal chemistry and chemical biology workflows [1][3].

Why 6-Azido-7H-purin-2-amine Cannot Be Replaced by Other C6-Azidopurines or 6-Halopurines


C6-azidopurines are not functionally interchangeable. The presence or absence of a 2-amino group dictates photochemical outcome: 6-azidopurine (lacking the 2-NH₂) undergoes UV-induced ring expansion to a 1,3,5-triazepinone, whereas 2-amino-6-azidopurine undergoes efficient oxidation to the 6-nitro derivative (aerobic) or photoreduction to 2,6-diaminopurine (anaerobic) [1]. At the synthetic level, 2-amino-6-chloropurine (CAS 10310-21-1) requires nucleophilic aromatic substitution with azide to generate the target compound, but this same chloride cannot serve click chemistry or photoreduction roles that the azido group enables [2]. The 2-amino group also modulates the azide–tetrazole tautomeric equilibrium, which governs reactivity in CuAAC ligation [3]. These orthogonal property differences mean that substituting a 6-chloro, 6-methoxy, or 2-unsubstituted 6-azidopurine for the target compound will yield divergent synthetic outcomes or fail entirely in application-specific contexts such as photoaffinity labeling, prodrug design, or click-functionalized nucleoside construction.

Quantitative Differentiation Evidence for 6-Azido-7H-purin-2-amine Versus Closest Analogs


Photochemical Fate Divergence: 2-Amino-6-azidopurine vs. 6-Azidopurine Ribonucleosides Under UV Irradiation

Under near-UV irradiation in aqueous aerobic conditions, the ribonucleoside of 2-amino-6-azidopurine undergoes efficient oxidation to 2-amino-6-nitro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine, while under anaerobic conditions it undergoes photoreduction to 2,6-diamino-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine. In contrast, the ribonucleoside of 6-azidopurine (lacking the 2-NH₂ group) follows a fundamentally different pathway—purine ring expansion to an imidazole-fused 1,3,5-triazepinone nucleoside [1]. DFT calculations reveal that the 2-amino group increases spin density on the 6-nitreno intermediate, essentially eliminating the oxidation barrier that exists in 6-azidopurine (no 2-amino group), thereby explaining the striking divergence in photoproduct identity [1].

Photochemistry Nitrene intermediates Photoaffinity labeling

Azide–Tetrazole Tautomeric Equilibrium and CuAAC Click Reactivity of C6-Azidopurine Nucleosides

C6-azidopurine nucleosides exist in a solvent-dependent azide–tetrazole equilibrium. In CD₂Cl₂, the tetrazolyl isomer predominates at approximately 80%, with the equilibrium shifting toward the tetrazole form as solvent dielectric constant increases [1]. Despite the tetrazole being the major species, Cu-catalyzed azide–alkyne cycloaddition (CuAAC) with phenylacetylene proceeds efficiently: under optimized biphasic CH₂Cl₂/H₂O conditions with CuSO₄/Na ascorbate, the C6-triazolyl product was obtained in 81% yield. The undesired azide reduction (a competing side reaction) was suppressed from 24% (in THF/H₂O) to negligible levels in CH₂Cl₂/H₂O [1]. Thermal (uncatalyzed) reactions were markedly slower, confirming the superiority of Cu catalysis for this scaffold [1].

Click chemistry Tautomerism Bioorthogonal ligation

Synthetic Access Efficiency: Azide Displacement at the Nucleoside Level — Benzotriazolyl Method vs. Direct Chloride Displacement

Direct displacement of chloride from 6-chloro-9-β-D-ribofuranosylpurine by azide ion is documented to cause decomposition and gives only 21% yield for the ribonucleoside and 38.4% for the arabinonucleoside [1]. In contrast, the benzotriazolyl (BtO⁻) displacement method developed for O6-(benzotriazol-1-yl)inosine derivatives provides 6-azidopurine nucleosides in 75–99% isolated yield, depending on the protecting group (e.g., silyl-protected 2′-deoxy: 99%; acetyl-protected ribo: 95%) [1]. The free base 2-amino-6-azidopurine is itself synthesized from 2-amino-6-chloropurine with NaN₃ in aqueous DMSO at elevated temperature, as described in US Patent 5,180,824 [2].

Nucleoside synthesis SNAr displacement Synthetic methodology

Azide Reduction Prodrug Strategy: Pharmacokinetic Advantage of 6-Azidopurine Arabinoside (6-AAP) Over Parent Ara-A

9-(β-D-Arabinofuranosyl)-6-azidopurine (6-AAP), a nucleoside derivative of the 6-azidopurine scaffold, was designed as a prodrug of vidarabine (ara-A) that exploits intracellular azide reduction. In vitro, 6-AAP demonstrated stability toward adenosine deaminase, an enzyme that rapidly degrades ara-A [1]. The half-lives of 6-AAP in mouse serum, liver homogenate, and brain homogenate were 3.73 h, 4.90 h, and 7.29 h, respectively [1]. When administered orally or intravenously to mice, 6-AAP delivered ara-A with a half-life 7–14 times longer than that achieved by direct intravenous ara-A administration. Critically, ara-A was undetectable in brain tissue after intravenous ara-A dosing, whereas significant brain levels of ara-A were achieved following 6-AAP administration by either route [1].

Prodrug design Pharmacokinetics Antiviral nucleosides

Patent-Protected Antiviral Scaffold Specificity: 2-Amino-6-azidopurine as a Preferred Purine Base in Methylenecyclopropane Nucleosides

US Patent 6,352,991, assigned to Wayne State University and the University of Michigan, claims methylenecyclopropane nucleoside analogs with antiviral activity against herpesviruses and HIV. Among the numerous purine bases disclosed, the patent specifically identifies 2-amino-6-azidopurine and 2-amino-6-methoxypurine as the two preferred purine moieties (claim 1), distinct from the broader list that includes adenine, 2,6-diaminopurine, guanine, and various halo- and alkoxy-substituted purines [1]. This explicit narrowing indicates that the 2-amino-6-azido substitution pattern conferred advantageous properties in antiviral screening that were not observed with other C6 substituents.

Antiviral agents Nucleoside analogs Patent composition-of-matter

Hydrogenation Route to 2,6-Diaminopurine: Orthogonal Reduction of 6-Azido vs. 6-Chloro Substituents

The 6-azido group of 2-amino-6-azidopurine can be chemoselectively reduced to an amino group by catalytic hydrogenation (H₂, Pd/C), yielding 2,6-diaminopurine derivatives [1]. This transformation was demonstrated in the synthesis of 9-(3-fluoro-2-hydroxypropyl)-2,6-diaminopurine, where the intermediate 2-amino-6-azidopurine (XIV) was hydrogenated to the diaminopurine product (XV) [1]. In contrast, the 6-chloro analog (2-amino-6-chloropurine, CAS 10310-21-1) requires more forcing conditions for reductive dechlorination and cannot serve as a direct precursor to the amino group via simple hydrogenation—it typically requires nucleophilic displacement with ammonia or azide followed by reduction [2].

Catalytic hydrogenation Diaminopurine synthesis Intermediate versatility

Evidence-Backed Application Scenarios for 6-Azido-7H-purin-2-amine (CAS 10494-88-9)


Photoaffinity Probe Synthesis Requiring Retention of Purine Core Recognition

When designing photoaffinity labels for adenosine-binding proteins (e.g., adenosine receptors, kinases, or ribosomal peptidyltransferase), 6-azido-7H-purin-2-amine is the preferred scaffold because its 2-amino group redirects photochemistry toward purine-ring-preserving oxidation/reduction products rather than the ring-expanded triazepinone generated from unsubstituted 6-azidopurine [1]. The 6-azidopurine moiety is recognized by the peptidyltransferase enzyme, confirming its suitability as a tRNA-incorporated photoaffinity reagent [2]. Researchers should procure the free base for custom glycosylation rather than attempting low-yielding chloride displacement on pre-formed nucleosides [3].

CuAAC-Based Bioconjugation and Nucleoside Library Construction

For constructing C6-triazolyl purine nucleoside libraries via copper-catalyzed azide-alkyne cycloaddition, 2-amino-6-azidopurine derivatives offer click yields of up to 81% when biphasic CH₂Cl₂/H₂O is used as the solvent system, with competing azide reduction suppressed [1]. This is critical because the tetrazole tautomer predominates (~80% in CH₂Cl₂) yet does not prevent efficient ligation—a non-obvious feature that must be accounted for in reaction design. The resulting triazole products can serve as adenosine receptor ligands or fluorescent probes [1].

Brain-Penetrant Antiviral Prodrug Development Using Azide Reduction

The 6-azido group enables a unique prodrug strategy wherein the azide is reduced intracellularly (by NADPH-cytochrome P450 reductase) to the active amine drug. As demonstrated with 6-AAP (the arabinofuranosyl derivative), this approach extended the half-life of the parent drug ara-A by 7–14 fold and achieved brain delivery that was unattainable with direct ara-A administration [1]. The 2-amino group confers stability toward adenosine deaminase, an additional advantage over adenine-based prodrugs. This dual functionality is specific to the 2-amino-6-azido substitution pattern and cannot be replicated with 6-chloro or 6-alkoxy analogs [1].

Methylenecyclopropane Antiviral Nucleoside Synthesis

For programs targeting herpesviruses (HCMV, HSV, VZV, EBV) or HIV through methylenecyclopropane nucleoside analogs, 2-amino-6-azidopurine is one of only two purine bases explicitly preferred in US Patent 6,352,991 [1]. Procurement of this specific intermediate is warranted for structure-activity relationship studies within this chemotype, as the patent claims provide composition-of-matter protection that may not extend to analogs built on non-preferred purine bases. The azide can be retained for click diversification or reduced to the amine (yielding 2,6-diaminopurine derivatives) at a late stage [2].

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